molecular formula C5H5FN2O B15251372 1-(4-Fluoro-1H-pyrazol-1-yl)ethanone

1-(4-Fluoro-1H-pyrazol-1-yl)ethanone

Cat. No.: B15251372
M. Wt: 128.10 g/mol
InChI Key: CODOZCIDHMLKTJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-pyrazol-1-yl)ethanone is a chemical compound with the molecular formula C5H5FN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorine atom in the structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluoropyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(4-Fluoro-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in microbial and cancer cell metabolism.

Comparison with Similar Compounds

  • **1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
  • **1-(6-(4-Fluoro-1H-pyrazol-1-yl)-3-pyridinyl]ethanone

Comparison: 1-(4-Fluoro-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the fluorine atom. This gives it distinct chemical and biological properties compared to other pyrazole derivatives. For instance, the fluorine atom can significantly influence the compound’s reactivity and binding affinity, making it more effective in certain applications.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

1-(4-fluoropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H5FN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3

InChI Key

CODOZCIDHMLKTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C=N1)F

Origin of Product

United States

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